N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide
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Overview
Description
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide is an organic compound with the molecular formula C10H10ClNO3 This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with acetyl, chloro, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the acetylation of 2-chloro-5-hydroxyaniline followed by the introduction of an acetamide group. The reaction typically requires the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as 2-chloro-5-hydroxyaniline. The process includes steps such as nitration, reduction, acetylation, and amidation. Each step is optimized to maximize yield and minimize by-products. The use of catalysts and solvents is carefully controlled to ensure the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the hydroxy and chloro groups allows for specific interactions with biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(2-chloro-5-hydroxyphenyl)acetamide: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.
N-(2,4-dichloro-5-hydroxyphenyl)acetamide: Contains additional chloro substitution, which may enhance its reactivity and biological activity.
Uniqueness
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide is unique due to the specific combination of acetyl, chloro, and hydroxy groups on the phenyl ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10ClNO3 |
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Molecular Weight |
227.64 g/mol |
IUPAC Name |
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H10ClNO3/c1-5(13)7-3-8(11)9(4-10(7)15)12-6(2)14/h3-4,15H,1-2H3,(H,12,14) |
InChI Key |
OGIAEEFTOLBXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)NC(=O)C)Cl |
Origin of Product |
United States |
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